N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide is a chemical compound that is commonly used in scientific research studies. It is also known as TAK-659, which is its trade name. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B-cell receptor signaling.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide selectively binds to the active site of BTK, preventing its phosphorylation and activation. This inhibition leads to the suppression of downstream signaling pathways, including the activation of NF-κB and AKT. The inhibition of BTK activity by this compound has been shown to reduce the proliferation and survival of B cells, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and survival of B cells, induce apoptosis, and reduce the production of cytokines and chemokines. In addition, this compound has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis and lupus, and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the investigation of B-cell receptor signaling in a specific manner. This compound has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties are well understood. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of autoimmune diseases and cancer. Another direction is the development of more potent and selective inhibitors of BTK based on the structure of this compound. Additionally, this compound could be used to investigate the role of BTK in other biological processes, such as innate immunity and T-cell signaling.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide is widely used in scientific research studies as a tool compound to investigate the role of BTK in various biological processes. It has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell receptor signaling and the proliferation of B cells. This compound has been used in studies related to autoimmune diseases, cancer, and inflammation.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-9(10-2-5-12(6-3-10)22(24)25)15(23)21-14-8-11(16(18,19)20)4-7-13(14)17/h2-9H,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMHMYCPDUQMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.